

Technical Guide: meso-3,4-Diethylhexa-1,5-diene - Synthesis, Characterization, and Reactivity

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Compound of Interest

Compound Name: 3,4-Diethylhexa-1,5-diene

Cat. No.: B15472069

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of meso-**3,4-diethylhexa-1,5-diene**, a stereoisomer of a C₁₀H₁₈ diene. Due to the limited availability of dedicated literature for this specific compound, this guide outlines a probable synthetic pathway based on established stereoselective methodologies for analogous structures. Furthermore, it presents predicted spectroscopic data for its characterization and discusses its potential reactivity, particularly concerning the Cope rearrangement. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of substituted 1,5-dienes.

Introduction

meso-**3,4-Diethylhexa-1,5-diene** is a chiral molecule that, due to its plane of symmetry, is achiral overall. The interest in such 3,4-disubstituted hexa-1,5-dienes often stems from their utility as precursors in stereoselective rearrangements, most notably the Cope rearrangement, which allows for the creation of new carbon-carbon bonds with a high degree of stereocontrol.

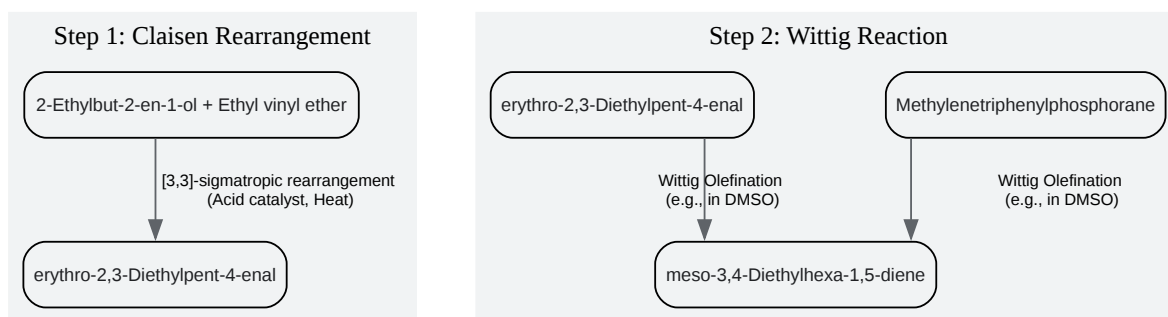
Molecular Properties:

Property	Value	Source
Molecular Formula	C10H18	[1][2]
Molecular Weight	138.2499 g/mol	[1][2]
IUPAC Name	(3R,4S)-3,4-diethylhexa-1,5-diene	
InChI	InChI=1S/C10H18/c1-5-9(6-2)10(7-3)8-4/h5,7,9-10H,1,3,6,8H2,2,4H3/t9-,10+	[1]
InChIKey	SLBUEUWNNTZSNQ-AOOOYVTPSA-N	[1]

Proposed Synthesis

A robust and stereoselective synthesis of meso-**3,4-diethylhexa-1,5-diene** can be envisioned through a two-step process involving a Claisen rearrangement followed by a Wittig reaction. This approach is analogous to the reported synthesis of meso-3,4-dimethylhexa-1,5-diene.

Synthesis Workflow



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Caption: Proposed two-step synthesis of meso-**3,4-diethylhexa-1,5-diene**.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of erythro-2,3-Diethylpent-4-enal via Claisen Rearrangement

The Claisen rearrangement of an allylic alcohol with a vinyl ether is a classic method for the synthesis of γ,δ -unsaturated aldehydes.^{[3][4][5]} The stereochemistry of the starting allylic alcohol dictates the stereochemistry of the product.

- Reagents:
 - (E)-2-Ethylbut-2-en-1-ol
 - Ethyl vinyl ether (in excess)
 - Propionic acid (catalytic amount)
- Procedure:
 - A mixture of (E)-2-ethylbut-2-en-1-ol and a catalytic amount of propionic acid is heated in a sealed tube with a large excess of ethyl vinyl ether.
 - The reaction is heated for an extended period (e.g., 24-48 hours) at a temperature sufficient to induce the rearrangement (typically 100-150 °C).
 - The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, the excess ethyl vinyl ether is removed by distillation.
 - The crude product is purified by fractional distillation under reduced pressure to yield erythro-2,3-diethylpent-4-enal.

Step 2: Synthesis of meso-3,4-Diethylhexa-1,5-diene via Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.^{[6][7]} The use of an unstabilized ylide like methylenetriphenylphosphorane typically provides good yields.

- Reagents:
 - erythro-2,3-Diethylpent-4-enal
 - Methyltriphenylphosphonium bromide
 - A strong base (e.g., sodium hydride or n-butyllithium)
 - Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))
- Procedure:
 - Methyltriphenylphosphonium bromide is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - The strong base is added slowly at a controlled temperature (e.g., 0 °C) to generate the methylenetriphenylphosphorane ylide.
 - A solution of erythro-2,3-diethylpent-4-enal in the same anhydrous solvent is then added dropwise to the ylide solution.
 - The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed, as monitored by TLC or GC.
 - The reaction is quenched by the addition of water.
 - The product is extracted with a nonpolar solvent (e.g., pentane or diethyl ether).
 - The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel or by distillation to afford **meso-3,4-diethylhexa-1,5-diene**.

Characterization

As no published spectra for **meso-3,4-diethylhexa-1,5-diene** are readily available, the following data are predicted based on the known spectra of analogous compounds and

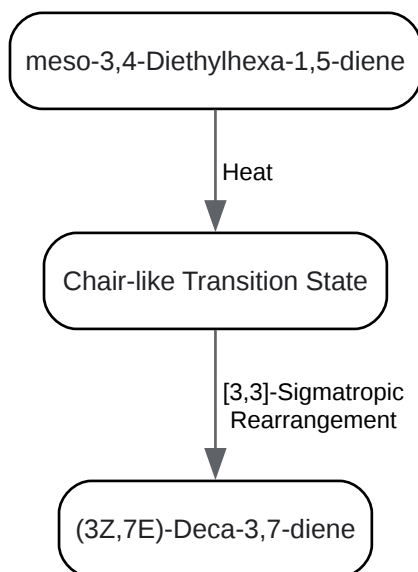
standard chemical shift values.

Spectroscopic Data (Predicted)

Technique	Predicted Data
^1H NMR (CDCl_3)	δ ~5.7-5.9 ppm (m, 2H, $-\text{CH}=\text{CH}_2$), ~4.9-5.1 ppm (m, 4H, $-\text{CH}=\text{CH}_2$), ~2.0-2.2 ppm (m, 2H, $-\text{CH}(\text{Et})-$), ~1.4-1.6 ppm (m, 4H, $-\text{CH}_2\text{CH}_3$), ~0.8-1.0 ppm (t, 6H, $-\text{CH}_2\text{CH}_3$)
^{13}C NMR (CDCl_3)	δ ~142 ppm ($-\text{CH}=\text{CH}_2$), ~114 ppm ($-\text{CH}=\text{CH}_2$), ~50 ppm ($-\text{CH}(\text{Et})-$), ~25 ppm ($-\text{CH}_2\text{CH}_3$), ~12 ppm ($-\text{CH}_2\text{CH}_3$)
IR (neat)	ν ~3075 cm^{-1} ($=\text{C}-\text{H}$ stretch), ~2960, 2875 cm^{-1} ($\text{C}-\text{H}$ stretch), ~1640 cm^{-1} ($\text{C}=\text{C}$ stretch), ~990, 910 cm^{-1} ($=\text{C}-\text{H}$ bend)
Mass Spec. (EI)	m/z (%): 138 (M^+), 109, 95, 81, 67, 55, 41

Reactivity: The Cope Rearrangement

meso-3,4-Diethylhexa-1,5-diene is a prime candidate for the Cope rearrangement, a [3,3]-sigmatropic rearrangement that occurs upon heating.^{[8][9]} This concerted reaction proceeds through a chair-like transition state and is highly stereospecific.



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Caption: Cope rearrangement of meso-**3,4-diethylhexa-1,5-diene**.

The rearrangement of the meso isomer is expected to stereoselectively yield the (3Z, 7E)-deca-3,7-diene. This transformation is a powerful tool in organic synthesis for the construction of complex molecules with defined stereochemistry.

Conclusion

While a dedicated and comprehensive body of literature on meso-**3,4-diethylhexa-1,5-diene** is not readily apparent, its synthesis and characterization can be confidently predicted based on well-established chemical principles and analogous compounds. The proposed synthetic route, involving a Claisen rearrangement and a subsequent Wittig reaction, offers a stereocontrolled pathway to this molecule. Its significance lies primarily in its potential as a precursor in the Cope rearrangement for the stereoselective synthesis of more complex structures, making it a molecule of interest for synthetic and medicinal chemists. Further experimental validation of the proposed synthesis and characterization is warranted.

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